Cas no 3482-14-2 (Isoquinolin-8-ol)

Isoquinolin-8-ol is a heterocyclic organic compound featuring an isoquinoline backbone substituted with a hydroxyl group at the 8-position. This structure imparts unique chemical properties, making it valuable as an intermediate in pharmaceutical and agrochemical synthesis. Its aromatic system and functional group reactivity enable versatile applications, including coordination chemistry and catalysis. The compound exhibits potential as a ligand for metal complexes due to its chelating ability, enhancing stability in catalytic processes. Additionally, its derivatization potential allows for tailored modifications in drug discovery. Isoquinolin-8-ol is characterized by high purity and consistent performance, ensuring reliability in research and industrial applications. Proper handling and storage are recommended to maintain its stability.
Isoquinolin-8-ol structure
Isoquinolin-8-ol structure
Product Name:Isoquinolin-8-ol
CAS No:3482-14-2
MF:C9H7NO
MW:145.157982110977
MDL:MFCD00661583
CID:44205
PubChem ID:135441711
Update Time:2025-05-21

Isoquinolin-8-ol Chemical and Physical Properties

Names and Identifiers

    • Isoquinolin-8-ol
    • 8-Isoquinolinol
    • 8-Hydroxyisoquinoline
    • 2H-isoquinolin-8-one
    • 8-Hydroxy-isoquinoline
    • 8(2H)-Isoquinolinone
    • isoquinolin-8-one
    • NSC400234
    • PubChem6253
    • ZIXWTPREILQLAC-UHFFFAOYSA-N
    • 8-hydroxyisoquinoline, AldrichCPR
    • SBB086406
    • AB06640
    • SY021171
    • ST2413168
    • AB0038049
    • 4C
    • J-019772
    • AKOS015897068
    • AKOS006345463
    • NSC-400234
    • PS-6082
    • F13966
    • FT-0654082
    • MFCD00661583
    • DTXSID90322021
    • J-521580
    • CS-W005353
    • SCHEMBL276528
    • NoName_815
    • EN300-219966
    • 72J7CX8ZET
    • SCHEMBL6192864
    • A6109
    • 3482-14-2
    • DTXSID50901679
    • isoquinoline, 8-hydroxy-
    • AG-777/25006398
    • DB-029392
    • MDL: MFCD00661583
    • Inchi: 1S/C9H7NO/c11-9-3-1-2-7-4-5-10-6-8(7)9/h1-6,11H
    • InChI Key: ZIXWTPREILQLAC-UHFFFAOYSA-N
    • SMILES: OC1=CC=CC2C=CN=CC=21

Computed Properties

  • Exact Mass: 145.05300
  • Monoisotopic Mass: 145.053
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 138
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 33.1
  • Surface Charge: 0
  • Tautomer Count: 3
  • XLogP3: 1

Experimental Properties

  • Color/Form: White solid
  • Density: 1.23
  • Boiling Point: 332°C at 760 mmHg
  • Flash Point: 213.2 °C
  • Refractive Index: 1.691
  • PSA: 33.12000
  • LogP: 1.94040

Isoquinolin-8-ol Security Information

Isoquinolin-8-ol Customs Data

  • HS CODE:2933499090
  • Customs Data:

    China Customs Code:

    2933499090

    Overview:

    2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

Isoquinolin-8-ol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Ambeed
A126341-100mg
Isoquinolin-8-ol
3482-14-2 98%
100mg
$17.0 2025-03-18
Ambeed
A126341-250mg
Isoquinolin-8-ol
3482-14-2 98%
250mg
$30.0 2025-03-18
Ambeed
A126341-1g
Isoquinolin-8-ol
3482-14-2 98%
1g
$36.0 2025-03-18
Ambeed
A126341-5g
Isoquinolin-8-ol
3482-14-2 98%
5g
$150.0 2025-03-18
Ambeed
A126341-10g
Isoquinolin-8-ol
3482-14-2 98%
10g
$203.0 2025-03-18
Ambeed
A126341-25g
Isoquinolin-8-ol
3482-14-2 98%
25g
$475.0 2025-03-18
abcr
AB515138-5 g
Isoquinolin-8-ol
3482-14-2
5g
€447.50 2023-04-18
Apollo Scientific
OR8561-250mg
8-Hydroxyisoquinoline
3482-14-2 95%
250mg
£21.00 2025-02-20
Apollo Scientific
OR8561-1g
8-Hydroxyisoquinoline
3482-14-2 95%
1g
£46.00 2025-02-20
Apollo Scientific
OR8561-5g
8-Hydroxyisoquinoline
3482-14-2 95%
5g
£130.00 2025-02-20

Isoquinolin-8-ol Production Method

Isoquinolin-8-ol Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:3482-14-2)Isoquinolin-8-ol
Order Number:A6109
Stock Status:in Stock
Quantity:25g/10g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:04
Price ($):389.0/166.0
Email:sales@amadischem.com

Isoquinolin-8-ol Related Literature

Additional information on Isoquinolin-8-ol

Recent Advances in the Study of Isoquinolin-8-ol (CAS: 3482-14-2) and Its Applications in Chemobiological Medicine

Isoquinolin-8-ol (CAS: 3482-14-2) has recently emerged as a compound of significant interest in the field of chemobiological medicine. This heterocyclic compound, characterized by its isoquinoline backbone and hydroxyl group at the 8-position, has demonstrated promising pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities. Recent studies have focused on elucidating its molecular mechanisms, optimizing its synthesis, and exploring its potential therapeutic applications. This research brief consolidates the latest findings on Isoquinolin-8-ol, providing a comprehensive overview of its current status in drug discovery and development.

One of the key areas of investigation has been the antimicrobial potential of Isoquinolin-8-ol. A 2023 study published in the Journal of Medicinal Chemistry revealed that this compound exhibits potent activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The researchers attributed this effect to the compound's ability to disrupt bacterial cell wall synthesis by inhibiting key enzymes involved in peptidoglycan biosynthesis. Furthermore, Isoquinolin-8-ol showed synergistic effects when combined with conventional antibiotics, suggesting its potential as an adjunct therapy for resistant infections.

In the realm of oncology, Isoquinolin-8-ol has garnered attention for its anticancer properties. Recent in vitro and in vivo studies have demonstrated its ability to induce apoptosis in various cancer cell lines, particularly those associated with breast and lung cancers. A 2024 study in Bioorganic & Medicinal Chemistry Letters identified that Isoquinolin-8-ol acts as a selective inhibitor of protein kinase C (PKC) isoforms, which play crucial roles in cancer cell proliferation and survival. The compound's unique structural features enable it to bind to the ATP-binding site of PKC, thereby blocking its activity and triggering cancer cell death.

The anti-inflammatory potential of Isoquinolin-8-ol has also been a subject of recent research. A study published in European Journal of Pharmacology (2023) reported that this compound significantly reduces the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in activated macrophages. Molecular docking studies suggested that Isoquinolin-8-ol interacts with the NF-κB signaling pathway, a central regulator of inflammatory responses. These findings position Isoquinolin-8-ol as a potential lead compound for the development of novel anti-inflammatory agents.

From a chemical synthesis perspective, recent advancements have focused on improving the yield and purity of Isoquinolin-8-ol. A 2024 publication in Organic Process Research & Development described a novel catalytic system that enables the efficient synthesis of Isoquinolin-8-ol derivatives with high enantioselectivity. This methodological breakthrough has opened new avenues for structure-activity relationship (SAR) studies, allowing researchers to explore modifications that could enhance the compound's pharmacological profile.

Despite these promising developments, challenges remain in the clinical translation of Isoquinolin-8-ol. Pharmacokinetic studies have indicated that the compound exhibits moderate bioavailability and rapid metabolism, which may limit its therapeutic efficacy. Current research efforts are directed at developing prodrug formulations and nano-delivery systems to overcome these limitations. Additionally, comprehensive toxicity studies are underway to ensure the safety profile of Isoquinolin-8-ol for potential human applications.

In conclusion, Isoquinolin-8-ol (CAS: 3482-14-2) represents a versatile scaffold with multiple therapeutic applications in chemobiological medicine. The compound's diverse biological activities, coupled with recent synthetic advancements, make it a compelling subject for ongoing research. Future studies should focus on optimizing its drug-like properties, elucidating its molecular targets with greater precision, and advancing its development through preclinical and clinical trials. As our understanding of this compound continues to grow, Isoquinolin-8-ol may well emerge as a valuable addition to the pharmacopeia of modern medicine.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:3482-14-2)Isoquinolin-8-ol
A6109
Purity:99%/99%
Quantity:25g/10g
Price ($):389.0/166.0
Email